molecular formula C20H40O2 B11943723 9-Octadecene, 1,1-dimethoxy-, (Z)-

9-Octadecene, 1,1-dimethoxy-, (Z)-

Cat. No.: B11943723
M. Wt: 312.5 g/mol
InChI Key: WBNMCUYSZJIEFY-QXMHVHEDSA-N
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Description

Contextual Placement within Lipid Chemistry and Acetal (B89532) Derivatives

As a derivative of oleic acid, a ubiquitous monounsaturated fatty acid, (Z)-9-Octadecene, 1,1-dimethoxy- is firmly rooted in lipid chemistry. ontosight.ai Its long hydrocarbon chain is a characteristic feature of many lipids. The "(Z)-" designation in its name signifies that the hydrogen atoms on the double-bonded carbons are on the same side, resulting in a kink in the chain, a common feature in natural fatty acids. ontosight.ai

The presence of the 1,1-dimethoxy group classifies this compound as an acetal. ontosight.ai Acetals are formed from the reaction of an aldehyde or ketone with an alcohol. In this case, it is the dimethyl acetal of olealdehyde. nist.gov This acetal functional group is significant because it offers greater stability compared to the corresponding aldehyde, particularly against hydrolysis under neutral conditions. This enhanced stability makes it a reliable compound for various applications where the aldehyde functionality needs to be protected or where controlled release of the aldehyde is desired.

Significance in Chemical and Biological Research

The unique structural features of (Z)-9-Octadecene, 1,1-dimethoxy- underpin its importance in several areas of research.

In organic synthesis , it serves as a valuable intermediate. ontosight.ai The acetal group can be hydrolyzed under acidic conditions to regenerate the aldehyde, which can then participate in a wide range of chemical transformations. The double bond within the carbon chain also offers a site for various addition reactions. For instance, it can undergo metathesis reactions, which are powerful tools for forming new carbon-carbon double bonds and synthesizing novel hydrocarbons and polymers. smolecule.com It can also be oxidized to form epoxides or diols. smolecule.com

In the field of biological research , dimethyl acetals like (Z)-9-Octadecene, 1,1-dimethoxy- are utilized as indirect markers for plasmalogens. smolecule.com Plasmalogens are a class of ether lipids that are crucial for various cellular functions, including protection against oxidative stress and involvement in cholesterol homeostasis. smolecule.com The levels of this compound in red blood cells can be quantified using techniques like gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (GC-MS) to assess plasmalogen metabolism. smolecule.com Elevated levels have been associated with certain metabolic disorders. smolecule.com

Furthermore, preliminary studies have suggested potential antimicrobial and antioxidant properties for this compound. Its hydrophobic nature allows it to potentially integrate into cellular membranes, which could influence membrane fluidity and permeability. Its antioxidant activity may stem from its ability to scavenge free radicals.

The compound has also been identified in studies of coffee bean fermentation, where it is thought to contribute to the aroma and flavor profile. Additionally, its long hydrocarbon chain and viscosity characteristics suggest potential applications in the formulation of high-performance lubricants and functional fluids. smolecule.com It is also explored for use in cosmetics and pharmaceuticals due to its potential moisturizing and emollient properties. ontosight.ai

Properties

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

(Z)-1,1-dimethoxyoctadec-9-ene

InChI

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h11-12,20H,4-10,13-19H2,1-3H3/b12-11-

InChI Key

WBNMCUYSZJIEFY-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(OC)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(OC)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Z 9 Octadecene, 1,1 Dimethoxy

Established Synthetic Pathways

The synthesis of (Z)-9-Octadecene, 1,1-dimethoxy- can be approached through several strategic routes, each with its own set of advantages and considerations. These methods primarily focus on the formation of the dimethyl acetal (B89532) and the stereoselective construction of the Z-alkene.

Dimethyl Acetal Formation from Aldehyde Precursors

The formation of a dimethyl acetal from an aldehyde is a fundamental and widely employed protective strategy in organic synthesis. libretexts.orgyoutube.com This reaction involves the treatment of the corresponding aldehyde, in this case, (Z)-9-octadecenal (olealdehyde), with two equivalents of methanol (B129727) in the presence of an acid catalyst. libretexts.org The mechanism proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction with a second molecule of methanol to yield the stable acetal. libretexts.org

The reaction is typically carried out under conditions that favor the formation of the acetal, which is an equilibrium process. youtube.com To drive the equilibrium towards the product side, the water formed during the reaction is often removed, for instance, by using a Dean-Stark apparatus or a dehydrating agent like trimethyl orthoformate. libretexts.orgorganic-chemistry.org Various acid catalysts can be employed, ranging from traditional mineral acids like hydrochloric acid to solid-supported acids for easier removal. organic-chemistry.orgnih.gov

Table 1: Comparison of Catalysts for Dimethyl Acetal Formation

Catalyst Conditions Advantages
Hydrochloric Acid (HCl) 0.1 mol% in methanol Readily available, efficient nih.gov
Perchloric acid on silica (B1680970) gel Solvent-free with trialkyl orthoformates Reusable, efficient organic-chemistry.org
Tetrabutylammonium tribromide In absolute alcohol with trialkyl orthoformate Mild, chemoselective organic-chemistry.org
Palladium catalysts Low catalyst loading, ambient temperature Mild, highly efficient organic-chemistry.org

Stereoselective Alkene Isomerization Strategies for Z-Configuration

Achieving the desired (Z)-configuration of the double bond is a critical aspect of synthesizing (Z)-9-Octadecene, 1,1-dimethoxy-. While some starting materials may already possess the Z-geometry, various methods exist to stereoselectively synthesize Z-alkenes. nih.gov These strategies are often more challenging than those for the thermodynamically more stable E-isomers. researchgate.net

Common approaches include the partial reduction of alkynes using specific catalysts, such as Lindlar's catalyst or P-2 nickel. scholaris.ca These methods allow for the syn-addition of hydrogen to the alkyne, resulting in the cis- or Z-alkene. Other techniques involve Wittig-type reactions specifically designed to favor the Z-product and olefin metathesis with Z-selective catalysts. acs.org The choice of method depends on the specific substrate and the desired level of stereoselectivity. acs.orgnih.gov

Catalytic Approaches in Z-9-Octadecene, 1,1-Dimethoxy- Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. In the context of (Z)-9-Octadecene, 1,1-dimethoxy- synthesis, catalytic methods are crucial for both the formation of the Z-alkene and potentially other bond-forming reactions. For instance, recent advancements have highlighted electrocatalytic hydrogenation of alkynes as a green and highly selective method for producing Z-alkenes. rsc.org This approach avoids the need for high-pressure hydrogen and harsh reagents. rsc.org

Furthermore, catalytic systems are instrumental in reactions like olefin metathesis, where specific ruthenium or molybdenum catalysts can be chosen to favor the formation of the Z-isomer. While potentially costly, these methods offer high stereocontrol.

Reactivity and Chemical Conversions

The chemical behavior of (Z)-9-Octadecene, 1,1-dimethoxy- is dictated by the presence of the acetal functional group and the carbon-carbon double bond. These two moieties exhibit distinct reactivities, allowing for selective transformations.

Hydrolytic Cleavage Mechanisms

Acetals are generally stable to basic and nucleophilic conditions but are susceptible to hydrolysis under acidic conditions. organic-chemistry.org The hydrolytic cleavage of the dimethyl acetal in (Z)-9-Octadecene, 1,1-dimethoxy- regenerates the parent aldehyde, (Z)-9-octadecenal. This reaction is essentially the reverse of the acetal formation process. libretexts.org

The mechanism involves the protonation of one of the methoxy (B1213986) groups by an acid catalyst, followed by the elimination of methanol to form an oxonium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the hemiacetal. Further protonation of the remaining methoxy group and elimination of a second molecule of methanol leads to the formation of the aldehyde. The thermodynamics of this reversible reaction can be controlled by the amount of water present; an excess of water drives the equilibrium towards the aldehyde. libretexts.orgrsc.org

Oxidative Transformations

The carbon-carbon double bond in (Z)-9-Octadecene, 1,1-dimethoxy- is a site of potential oxidative transformations. Various reagents can be used to cleave the double bond, leading to the formation of smaller, functionalized molecules.

One common method is ozonolysis, where treatment with ozone followed by a reductive or oxidative workup can yield aldehydes or carboxylic acids, respectively. For example, oxidative ozonolysis of (Z)-9-Octadecene, 1,1-dimethoxy- would be expected to produce nonanal (B32974) and 9,9-dimethoxynonanoic acid. Another approach involves oxidation with strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate under acidic conditions, which would also lead to cleavage of the double bond and the formation of carboxylic acids. The specific products obtained depend on the reaction conditions and the workup procedure employed.

Table 2: Compound Names Mentioned in the Article

Compound Name
(Z)-9-Octadecene, 1,1-dimethoxy-
Olealdehyde dimethyl acetal
(Z)-9-octadecenal
Olealdehyde
Methanol
Trimethyl orthoformate
Nonanal
9,9-dimethoxynonanoic acid
Potassium permanganate

Polymerization Potential as a Monomer

Direct polymerization of (Z)-9-Octadecene, 1,1-dimethoxy- has not been extensively documented in scientific literature. Its potential as a monomer can be inferred from the reactivity of its constituent functional groups. The internal, non-conjugated double bond at the C9 position is sterically hindered and generally exhibits low reactivity in traditional polymerization reactions compared to terminal olefins or activated double bonds. The polymerization of oleic acid, a structurally related compound, typically requires high temperatures and specific catalysts, with more highly unsaturated fatty acids like linoleic acid showing greater reactivity. google.com

However, derivatives of oleic acid can be chemically modified to create more reactive monomers. For instance, the conversion of oleic acid into a methacrylate (B99206) derivative, 2-(methacryloyloxy)ethyl oleate (B1233923) (MAEO), allows for controlled polymerization via methods like Reversible Addition-Fragmentation chain Transfer (RAFT). rsc.org This results in polymers with pendant oleate side chains, which retain the double bond for potential post-polymerization modification. rsc.org A similar strategy could theoretically be applied to (Z)-9-Octadecene, 1,1-dimethoxy- by first converting the terminal acetal to a group that can be polymerized.

The acetal group itself is generally stable under the conditions of many polymerization reactions, including cationic and radical polymerizations. nih.govepa.gov Polymers with acetal-functionalized side chains have been synthesized using methods like atom transfer radical polymerization (ATRP) from acetal-containing methacrylate monomers. epa.govresearchgate.net This suggests that the acetal group in (Z)-9-Octadecene, 1,1-dimethoxy- would likely remain intact during such polymerization processes.

Another potential route to polymeric materials is through acyclic diene metathesis (ADMET) polymerization. ias.ac.in While (Z)-9-Octadecene, 1,1-dimethoxy- is not a diene, this method highlights the utility of olefin metathesis in converting unsaturated fatty acid derivatives into polymers. ias.ac.in

Influence of Molecular Structure and Functional Groups on Chemical Reactivity

The chemical reactivity of (Z)-9-Octadecene, 1,1-dimethoxy- is governed by the distinct properties of its two primary functional groups: the internal carbon-carbon double bond and the terminal dimethoxyacetal.

The (Z)-Alkene Group: The C9=C10 double bond is a site of unsaturation that can undergo a variety of addition and oxidative reactions. The (Z) or cis configuration is a crucial stereochemical feature. This double bond is susceptible to:

Oxidation: It can be epoxidized using reagents like meta-chloroperbenzoic acid (mCPBA) to form an epoxide ring. rsc.org This transformation is common for oleic acid derivatives, which can be used to synthesize polymers. nih.gov

Olefin Metathesis: The double bond is a reactive site for olefin metathesis, a powerful tool for forming new carbon-carbon double bonds, as detailed in the following section. ias.ac.in

Thiol-ene reactions: In the presence of a radical initiator, thiols can add across the double bond, a reaction used for the functionalization of polymers containing oleate side chains. rsc.org

The Dimethoxyacetal Group: The 1,1-dimethoxy- group is an acetal, which serves as a protecting group for an aldehyde.

Acid Sensitivity: Acetal groups are stable under neutral and basic conditions but are readily hydrolyzed back to the parent aldehyde (in this case, 9-octadecenal) under acidic conditions. epa.govresearchgate.net This reactivity is a key feature, allowing for the controlled release of the aldehyde. This property is exploited in its use as a "propheromone," where the stable acetal is slowly converted to the active, but less stable, aldehyde pheromone component in the field.

Stability in Polymerization: The acetal linkage is generally robust enough to withstand various polymerization conditions, making it a useful functional handle in polymer synthesis. epa.gov Polymers containing acetal side chains can serve as reactive scaffolds where the aldehyde is deprotected post-polymerization for further conjugation. epa.govresearchgate.net

The presence of both a reactive double bond and a stable, yet cleavable, protecting group on a long lipophilic C18 chain allows for selective chemical transformations at one site while leaving the other intact.

Role in Olefin Metathesis and Related Olefinic Transformations

(Z)-9-Octadecene, 1,1-dimethoxy- is a suitable substrate for olefin metathesis, a class of reactions that reorganizes carbon-carbon double bonds. This is due to its internal olefin, which can react with a variety of metathesis catalysts, particularly ruthenium-based Grubbs-type catalysts that show excellent functional group tolerance. nih.gov

Self-Metathesis: In a self-metathesis (or homo-metathesis) reaction, two molecules of (Z)-9-Octadecene, 1,1-dimethoxy- would react with each other. This reaction is analogous to the well-documented self-metathesis of methyl oleate. google.comnih.gov The reaction would be expected to yield two new products: 9-octadecene (B1240498) and 1,1,18,18-tetramethoxy-9-octadecene. The reaction is driven toward the products by the removal of the volatile co-product, 9-octadecene.

Table 1: Predicted Products of Self-Metathesis of (Z)-9-Octadecene, 1,1-dimethoxy-

ReactantCatalystPredicted Products
(Z)-9-Octadecene, 1,1-dimethoxy-Grubbs-type Ruthenium Catalyst1. 9-Octadecene (C18H36) 2. 1,1,18,18-Tetramethoxy-9-octadecene (C22H44O4)

This table illustrates the expected outcome based on the known self-metathesis of similar oleochemicals like methyl oleate. google.comnih.gov

Cross-Metathesis: The compound can also participate in cross-metathesis with other olefins. A particularly valuable transformation is ethenolysis, which is the cross-metathesis with ethylene. google.com Ethenolysis of (Z)-9-Octadecene, 1,1-dimethoxy- would cleave the double bond to produce two C10 molecules: 1-decene (B1663960) and 1,1-dimethoxy-1-decene. These shorter-chain functionalized olefins are valuable intermediates in the chemical industry. google.com Cross-metathesis is a key strategy for converting bio-based oils into industrial chemicals and pheromone components. ias.ac.ingoogle.com

Furthermore, advanced techniques such as isomerizing olefin metathesis, which combines an isomerization catalyst with a metathesis catalyst, could potentially convert (Z)-9-Octadecene, 1,1-dimethoxy- into a distribution of unsaturated acetals and olefins of varying chain lengths. acs.org

Natural Occurrence and Biosynthetic Considerations of Z 9 Octadecene, 1,1 Dimethoxy

Presence in Botanical Extracts

The identification of (Z)-9-Octadecene, 1,1-dimethoxy- in the natural world is primarily associated with the analysis of extracts from specific plant tissues. Advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), have been instrumental in detecting and quantifying this compound.

Research has confirmed the presence of (Z)-9-Octadecene, 1,1-dimethoxy- in several plant species, including two of the examples provided.

Buchholzia coriacea : Commonly known as "wonderful kola," the seeds of this plant have been subjected to phytochemical analysis. A study involving the GC-MS analysis of an ethanol extract of B. coriacea seeds identified (Z)-9-Octadecene, 1,1-dimethoxy- as one of the constituents, accounting for 2.46% of the total composition.

Clinacanthus nutans : This medicinal herb, also known as Sabah snake grass, has been found to contain the compound. An investigation into the chemical profile of C. nutans leaf extracts processed with dichloromethane revealed the presence of (Z)-9-Octadecene, 1,1-dimethoxy- .

G. umbellata : Despite phytochemical studies on various Garcinia species, current literature available through comprehensive searches does not specifically report the identification of (Z)-9-Octadecene, 1,1-dimethoxy- in Garcinia umbellata.

The identification of this compound in different plant families suggests it may be a more widespread, albeit minor, lipid constituent than currently documented.

Plant SpeciesPlant PartCompound IdentifiedReference
Buchholzia coriaceaSeeds(Z)-9-Octadecene, 1,1-dimethoxy-Yes
Clinacanthus nutansLeaves(Z)-9-Octadecene, 1,1-dimethoxy-Yes
Garcinia umbellataNot Reported(Z)-9-Octadecene, 1,1-dimethoxy-No

The isolation of (Z)-9-Octadecene, 1,1-dimethoxy- from botanical sources relies on standard phytochemical extraction and analysis protocols designed for lipids and other nonpolar compounds.

The general procedure begins with the collection and processing of the plant material, which is often dried and ground into a fine powder to maximize the surface area for extraction. The extraction itself is typically performed using organic solvents. For instance, the identification in Buchholzia coriacea was achieved through an ethanol extract, while a dichloromethane extract was used for Clinacanthus nutans . Other common solvents for lipid extraction include hexane and chloroform-methanol mixtures. Methods like maceration (soaking the plant material in a solvent) or Soxhlet extraction are employed to draw out the desired compounds.

Following extraction, the crude extract contains a complex mixture of phytochemicals. To identify specific components like (Z)-9-Octadecene, 1,1-dimethoxy-, the extract is analyzed, most commonly using Gas Chromatography-Mass Spectrometry (GC-MS). In this technique, the volatile components of the extract are separated in the gas chromatograph and then ionized and detected by the mass spectrometer, which provides a unique mass spectrum that allows for the identification of the compound by comparing it to spectral libraries. For preparative isolation, techniques such as column chromatography would be employed to separate the compound from the complex mixture.

Proposed Biosynthetic Pathways

The precise biosynthetic pathway for (Z)-9-Octadecene, 1,1-dimethoxy- has not been fully elucidated in plants. However, based on its chemical structure, a putative pathway can be proposed, originating from common fatty acid metabolism.

The structural backbone of (Z)-9-Octadecene, 1,1-dimethoxy- strongly points to oleic acid as its ultimate biological precursor. Oleic acid is an 18-carbon monounsaturated fatty acid with a cis-double bond at the ninth carbon (18:1Δ⁹), which is ubiquitous in plants.

The proposed biosynthetic sequence is as follows:

Oleic Acid Synthesis : The pathway begins with the de novo synthesis of fatty acids in the plastids. Acetyl-CoA is converted to the 16-carbon palmitic acid and then elongated to the 18-carbon stearic acid. A soluble stearoyl-acyl carrier protein (ACP) Δ9-desaturase enzyme then introduces a double bond into stearoyl-ACP to form oleoyl-ACP.

Formation of Olealdehyde : The oleoyl-ACP or corresponding oleoyl-CoA can be reduced to form the corresponding aldehyde, (Z)-9-octadecenal (olealdehyde). This reduction step is a critical activation process, converting the carboxylic acid derivative into a more reactive aldehyde functional group.

Therefore, oleic acid and its subsequent aldehyde, olealdehyde, are the key precursor compounds in the biosynthesis of the target molecule.

The final step in the proposed biosynthesis is the formation of the dimethyl acetal (B89532) from olealdehyde. An acetal is formed when an aldehyde reacts with two equivalents of an alcohol. In this case, the aldehyde is olealdehyde and the alcohol is methanol (B129727).

While acetal formation can be catalyzed by acid in non-biological contexts, in living systems, this reaction is mediated by enzymes. The mechanism likely involves two sequential steps:

Hemiacetal Formation : An enzyme, likely an uncharacterized transferase, would catalyze the nucleophilic attack of one molecule of methanol on the carbonyl carbon of olealdehyde. This forms an unstable intermediate known as a hemiacetal.

Acetal Formation : The same or a different enzyme would then facilitate the reaction of the hemiacetal with a second molecule of methanol. This step involves the elimination of a water molecule and the formation of the stable dimethyl acetal product, (Z)-9-Octadecene, 1,1-dimethoxy-.

In biological systems, enzymatic reactions often utilize activation steps, such as phosphorylation, to make a hydroxyl group a better leaving group, rather than the direct protonation seen in simple acid catalysis. It is plausible that such a mechanism is employed by a specific plant enzyme to efficiently produce this acetal.

Advanced Analytical Characterization of Z 9 Octadecene, 1,1 Dimethoxy

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating (Z)-9-Octadecene, 1,1-dimethoxy- from complex mixtures, a common necessity when dealing with samples from biological or synthetic origins. Gas chromatography, in particular, stands out as a powerful tool for the analysis of volatile and semi-volatile compounds like this acetal (B89532).

Gas Chromatography (GC) Methodologies

Gas chromatography is a primary technique for the separation of (Z)-9-Octadecene, 1,1-dimethoxy-. The selection of appropriate GC parameters is critical to achieve efficient separation and accurate identification. Long-chain aldehyde dimethyl acetals are well-resolved on both polar and non-polar capillary columns. nih.gov

A typical GC method for analyzing long-chain aldehydes and their derivatives, which can be adapted for (Z)-9-Octadecene, 1,1-dimethoxy-, would involve a fused silica (B1680970) capillary column. researchgate.netscirp.org The temperature program is designed to ensure the elution of the compound within a reasonable timeframe while maintaining good peak shape and resolution.

GC ParameterExample Value
Column Fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Injector Splitless mode
Oven Program Initial hold at 60°C for 1 min, ramp to 175°C at 10°C/min, ramp to 225°C at 6°C/min, ramp to 300°C at 4°C/min, final hold at 300°C for 20 min
Carrier Gas Helium

This table presents a representative set of GC parameters that could be used for the analysis of (Z)-9-Octadecene, 1,1-dimethoxy-, based on methods for similar long-chain aldehydes. researchgate.netscirp.org

Hyphenated Techniques for Complex Matrix Analysis (e.g., GC-Mass Spectrometry)

For the analysis of (Z)-9-Octadecene, 1,1-dimethoxy- in complex matrices, the coupling of gas chromatography with mass spectrometry (GC-MS) is the gold standard. nih.gov This hyphenated technique combines the separation power of GC with the definitive identification capabilities of MS. The NIST Chemistry WebBook confirms the availability of GC and electron ionization mass spectrometry data for this compound. nist.govnist.gov The analysis of long-chain fatty aldehydes, often after conversion to their dimethyl acetal derivatives, is a common application of GC-MS in fields such as biomarker research. researchgate.netscirp.org In studies of peroxisomal disorders, for instance, GC-MS is used to analyze plasmalogens, which can be measured as their dimethyl acetal derivatives. nih.gov

Spectroscopic Elucidation Strategies

Following chromatographic separation, spectroscopic techniques are employed to confirm the molecular structure of (Z)-9-Octadecene, 1,1-dimethoxy-.

Mass Spectrometry for Structural Confirmation

Mass spectrometry, particularly when coupled with GC, provides crucial information for the structural confirmation of (Z)-9-Octadecene, 1,1-dimethoxy-. The electron ionization (EI) mass spectrum of this compound is available in the NIST database. nist.gov The fragmentation pattern of long-chain aldehyde dimethyl acetals under EI conditions is characterized by specific key ions. A prominent fragmentation pathway is the loss of a methoxy (B1213986) group (-OCH3), resulting in a strong signal at [M-31]+. nih.gov Another characteristic ion is observed at a mass-to-charge ratio (m/z) of 75, corresponding to the [CH(OCH3)2]+ fragment. nih.gov The mass spectrum available for (Z)-9-Octadecene, 1,1-dimethoxy- in the NIST library displays these characteristic features, allowing for its confident identification. nist.gov

IonDescription
[M]+ Molecular ion
[M-31]+ Loss of a methoxy group
m/z 75 [CH(OCH3)2]+ fragment

This table highlights the key mass spectral fragments observed in the electron ionization of (Z)-9-Octadecene, 1,1-dimethoxy- and related long-chain dimethyl acetals. nih.govnist.gov

Application of Other Spectroscopic Methods (e.g., FTIR, NMR) for Advanced Structural Analysis

While GC-MS is highly effective, other spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide further structural details.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of (Z)-9-Octadecene, 1,1-dimethoxy- would exhibit characteristic absorption bands corresponding to its functional groups. The C-O-C stretching vibrations of the acetal group are typically observed in the fingerprint region of the spectrum. The presence of the cis-double bond would be indicated by a C=C stretching vibration and a =C-H bending vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, characteristic signals would include those for the methoxy protons (-OCH3), the proton on the acetal carbon (-CH(OCH3)2), the olefinic protons of the cis-double bond (-CH=CH-), and the various methylene (B1212753) and methyl groups of the long alkyl chain.

The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the methoxy groups, the acetal carbon, the two olefinic carbons, and the carbons of the alkyl chain, providing a complete carbon skeleton of the molecule.

Biological Significance and Mechanistic Studies of Z 9 Octadecene, 1,1 Dimethoxy

Role as an Indirect Biochemical Marker

Dimethyl acetals, such as (Z)-9-Octadecene, 1,1-dimethoxy-, serve as stable surrogates for their corresponding aldehydes, which are intermediates in metabolic pathways. This stability is crucial for accurate measurement and analysis in complex biological samples. smolecule.com

Association with Plasmalogen Metabolism

(Z)-9-Octadecene, 1,1-dimethoxy- is recognized as an indirect marker for the biosynthesis of plasmalogens. smolecule.com Plasmalogens are a unique class of ether glycerophospholipids containing a vinyl ether bond at the sn-1 position of the glycerol (B35011) backbone. smolecule.comnih.gov The biosynthesis of these lipids is a multi-step process that begins in peroxisomes and is completed in the endoplasmic reticulum. nih.gov

The formation of the vinyl ether bond in plasmalogens proceeds via a fatty alcohol intermediate. (Z)-9-Octadecene, 1,1-dimethoxy- is the dimethyl acetal (B89532) derivative of olealdehyde (Z-9-octadecenal), which is related to the fatty alcohols involved in this pathway. smolecule.com Consequently, the levels of this dimethyl acetal can reflect the activity of the plasmalogen synthesis pathway. smolecule.com Dysregulation of plasmalogen metabolism, and by extension, the levels of associated markers like (Z)-9-Octadecene, 1,1-dimethoxy-, has been linked to certain metabolic disorders. smolecule.com

Implications in Cellular Oxidative Protection and Cholesterol Homeostasis

Plasmalogens are known to play a vital role in protecting cells from oxidative damage and are involved in cholesterol homeostasis. smolecule.comnih.gov Due to their vinyl ether bond, plasmalogens are susceptible to oxidation and can act as sacrificial antioxidants, thereby protecting other cellular components from reactive oxygen species.

The connection between (Z)-9-Octadecene, 1,1-dimethoxy- and these protective functions is indirect, stemming from its role as a marker for plasmalogen levels. smolecule.com Research suggests that plasmalogen levels can influence cholesterol biosynthesis. nih.gov Therefore, monitoring (Z)-9-Octadecene, 1,1-dimethoxy- can provide insights into the cellular capacity for oxidative protection and the regulation of cholesterol. smolecule.com

Interactions with Biological Systems

The physicochemical properties of (Z)-9-Octadecene, 1,1-dimethoxy- dictate its interactions within a biological context.

Membrane Integration and Amphiphilic Properties

With its long, hydrophobic hydrocarbon tail and a more polar dimethyl acetal head group, (Z)-9-Octadecene, 1,1-dimethoxy- exhibits amphiphilic characteristics. This property suggests it can integrate into cellular membranes, potentially influencing membrane fluidity and permeability. The extent of this interaction would depend on the specific lipid composition of the membrane.

Correlative Studies in Metabolic Pathways

As an intermediate in lipid metabolism, (Z)-9-Octadecene, 1,1-dimethoxy- is part of a complex network of biochemical reactions. foodb.cahmdb.ca Its presence and concentration can be correlated with the activity of various metabolic pathways, not limited to plasmalogen synthesis. It is involved in the broader context of fatty acid and lipid metabolism. foodb.cahmdb.ca

Observed Bioactivities and Underlying Mechanisms (Non-Clinical Focus)

Beyond its role as a biomarker, some research has pointed to potential direct bioactivities of (Z)-9-Octadecene, 1,1-dimethoxy- and related compounds.

Studies have suggested that this compound may possess antioxidant properties, potentially by scavenging free radicals. Additionally, preliminary investigations have indicated possible antimicrobial activity against certain bacteria, which could be attributed to the disruption of bacterial cell membranes or interference with their metabolic processes.

Modulatory Effects on Cellular Processes (e.g., Antiproliferative Activity)

There is currently no specific scientific evidence from dedicated studies to suggest that (Z)-9-Octadecene, 1,1-dimethoxy- possesses antiproliferative activity. Research on the antiproliferative effects of other long-chain acetals and related fatty acid derivatives exists, but these findings cannot be directly attributed to (Z)-9-Octadecene, 1,1-dimethoxy- without specific experimental validation. For instance, studies on certain O,N-acetals have demonstrated antiproliferative activities against cancer cell lines. researchgate.net Similarly, some long-chain fatty acid esters have been shown to inhibit the proliferation of cancer cells. nih.govnih.gov However, these studies did not investigate the specific compound (Z)-9-Octadecene, 1,1-dimethoxy-. Therefore, any potential role of this compound in the modulation of cellular proliferation remains to be determined through future research.

Antimicrobial and Antifeedant Properties

Preliminary suggestions of antimicrobial activity for (Z)-9-Octadecene, 1,1-dimethoxy- have been noted, with hypotheses that its mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways. nih.gov The compound has been identified in plant extracts, such as from Origanum majorana, that have demonstrated antimicrobial effects against various microbes. nih.gov However, these studies assess the activity of the entire extract, and the specific contribution of (Z)-9-Octadecene, 1,1-dimethoxy- to the observed effects has not been isolated or quantified.

A review of aldehydes and their derivatives has highlighted their potential for antimicrobial activity, which is a key component of many essential oils used for food preservation and as antimicrobial agents. nih.govnih.gov Despite the structural relationship, specific data on the antimicrobial efficacy of (Z)-9-Octadecene, 1,1-dimethoxy- is not available.

Furthermore, there is no scientific information available regarding any antifeedant properties of (Z)-9-Octadecene, 1,1-dimethoxy-.

Antioxidant Properties

Research has indicated that (Z)-9-Octadecene, 1,1-dimethoxy- may possess antioxidant properties, potentially by scavenging free radicals and enhancing the activity of endogenous antioxidants. nih.gov This compound has been identified in the GC-MS analysis of plant extracts that exhibited antioxidant activity. For example, it was found in an extract of Origanum majorana, which showed notable antioxidant capacity. nih.gov It has also been listed as a constituent in extracts of turmeric, a plant well-known for its antioxidant constituents. nih.gov

Theoretical Chemistry and Computational Modeling of Z 9 Octadecene, 1,1 Dimethoxy

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule, which dictates its reactivity and physical properties. For (Z)-9-Octadecene, 1,1-dimethoxy-, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure.

While direct computational studies on this specific molecule are not abundant in public literature, we can infer its properties by analogy with simpler acetals and ethers. For instance, calculations on dimethyl ether (DME) show a significant negative charge accumulation on the oxygen atom, making it a nucleophilic center. researchgate.net Similarly, the two oxygen atoms in the dimethoxy group of (Z)-9-Octadecene, 1,1-dimethoxy- are expected to be regions of high electron density.

The key electronic parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is located at the cis-alkene double bond (C9=C10), which is the most electron-rich and reactive site for electrophilic attack. The LUMO would likely be distributed across the C-O bonds of the acetal (B89532) group, indicating the site for potential nucleophilic attack. The energy difference between HOMO and LUMO, the "HOMO-LUMO gap," is a crucial indicator of the molecule's kinetic stability and reactivity.

Table 1: Predicted Electronic Properties of (Z)-9-Octadecene, 1,1-Dimethoxy- This table presents hypothetical data based on typical values for similar long-chain unsaturated acetals, as specific experimental or calculated values for the target compound are not readily available in the literature.

PropertyPredicted Value/RegionSignificance
HOMO Location Centered on the C9=C10 double bondSite of oxidation and electrophilic addition
LUMO Location Distributed over the O-C-O acetal moietySite of hydrolysis and nucleophilic attack
HOMO-LUMO Gap ~5-7 eVIndicates high kinetic stability
Mulliken Charge on Acetal Oxygens -0.3 to -0.5 eConfirms nucleophilic character of the acetal group
Dipole Moment ~1.5 - 2.0 DArises from the electronegative oxygen atoms, influencing solubility and intermolecular interactions

Conformational Analysis and Stereochemical Considerations

The long, flexible 18-carbon chain of (Z)-9-Octadecene, 1,1-dimethoxy- allows for a vast number of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy shapes the molecule is likely to adopt.

The two main points of flexibility are the rotations around the numerous single bonds of the alkyl chain and the rotations around the C-O bonds of the acetal group. The central (Z)-configured double bond at C9 introduces a rigid kink of approximately 120 degrees into the hydrocarbon chain, preventing it from adopting a fully linear conformation. This kink is a critical structural feature influencing how the molecule packs in condensed phases and interacts with surfaces like membranes.

Computational modeling would involve systematically rotating the key dihedral angles and calculating the potential energy at each step to map out the potential energy surface. This would reveal the most stable conformers and the energy barriers to rotation between them.

Table 2: Key Structural Parameters of (Z)-9-Octadecene, 1,1-Dimethoxy- Data is based on idealized geometries and values from analogous structures like oleic acid and simple acetals.

ParameterValueSignificance
C9=C10 Bond Length ~1.34 ÅTypical for a cis-double bond
C-C=C Bond Angle ~120°Enforces a kink in the alkyl chain
O-C1-O Bond Angle ~112-114°Typical for a tetrahedral acetal carbon
C-O-C-O Dihedral Angle Multiple stable rotamersDetermines the orientation of the methoxy (B1213986) groups

Molecular Dynamics Simulations of Interactions with Biological Membranes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-evolved behavior of molecular systems. An MD simulation of (Z)-9-Octadecene, 1,1-dimethoxy- interacting with a model biological membrane (e.g., a POPC lipid bilayer) would provide invaluable insights into its behavior in a biological context.

Given its structure—a long, nonpolar hydrocarbon tail and a more polar dimethoxy head group—the molecule is amphiphilic. MD simulations would likely show the molecule inserting its long alkyl tail into the hydrophobic core of the lipid bilayer, while the more polar acetal headgroup would prefer to reside near the polar lipid headgroups at the membrane-water interface.

These simulations can quantify important parameters such as the free energy of partitioning from water into the membrane, the preferred depth and orientation of the molecule within the bilayer, and its effect on membrane properties like thickness, fluidity, and lateral pressure profile. The (Z)-double bond's kink would likely introduce a local disordering effect on the surrounding lipid acyl chains.

Reaction Pathway Modeling and Energetic Analysis of Transformations

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions, identify transition states, and calculate the activation energies, providing a complete energetic profile of a transformation.

Two key reactions for (Z)-9-Octadecene, 1,1-dimethoxy- are its formation (acetalization) and its cleavage (hydrolysis).

Acetalization: The synthesis involves the reaction of olealdehyde with methanol (B129727) under acidic conditions. ontosight.ai Modeling would show the protonation of the aldehyde's carbonyl oxygen, followed by the nucleophilic attack of a methanol molecule, subsequent proton transfers, the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion, and finally, the attack of a second methanol molecule to yield the final acetal product.

Hydrolysis: The reverse reaction, acid-catalyzed hydrolysis, is a critical pathway for its degradation. The reaction would be initiated by the protonation of one of the acetal's oxygen atoms, followed by the departure of a methanol molecule to form the same oxocarbenium ion intermediate. The subsequent attack by a water molecule and final deprotonation would regenerate the aldehyde and release the second methanol molecule.

By calculating the Gibbs free energy of the reactants, intermediates, transition states, and products, a complete reaction coordinate diagram can be constructed. This would reveal the rate-determining step of the reaction and provide a quantitative understanding of the reaction kinetics.

Advanced Applications and Research Tool Development Pertaining to Z 9 Octadecene, 1,1 Dimethoxy

Utilization in Membrane Biology Research

The hydrophobic nature of (Z)-9-Octadecene, 1,1-dimethoxy- allows it to integrate into cellular membranes, which can influence the physical properties of the lipid bilayer, such as its fluidity and permeability. This characteristic makes it a valuable tool for researchers studying the intricate structure and function of cell membranes.

One of the key areas where this compound finds application is in the study of plasmalogens. Plasmalogens are a class of ether phospholipids (B1166683) that are abundant in the membranes of various tissues, particularly in the nervous, cardiovascular, and immune systems. These lipids are known to play a crucial role in modulating membrane fluidity and dynamics, influencing the organization of membrane proteins, and acting as reservoirs for second messengers and precursors of inflammatory mediators. frontiersin.org (Z)-9-Octadecene, 1,1-dimethoxy- serves as a stable marker for plasmalogens, allowing researchers to investigate their distribution, metabolism, and impact on membrane properties in both healthy and diseased states. The acetal (B89532) group provides greater hydrolytic stability compared to the vinyl ether linkage in native plasmalogens, making it a more robust molecule for in vitro studies.

Applications in Lipid Metabolism Studies

(Z)-9-Octadecene, 1,1-dimethoxy- and other dimethyl acetals (DMAs) are significant as indirect markers for plasmalogen metabolism. The quantification of DMAs in biological samples can provide insights into the activity of enzymes involved in plasmalogen synthesis and degradation, and can be indicative of certain metabolic disorders.

A notable application is in the study of lipids in food products. For instance, research on lamb intramuscular fat has demonstrated the importance of accurately identifying and quantifying dimethyl acetals, including those derived from oleic acid. nih.gov This study highlighted that different derivatization methods, such as acid-catalyzed versus base-catalyzed methanolysis, can yield varying amounts of DMAs. nih.gov This is a critical consideration for food scientists and nutritionists analyzing the fatty acid composition of meat, as the presence of DMAs can interfere with the quantification of fatty acid methyl esters (FAMEs) if not properly accounted for. nih.gov

Furthermore, studies on lipid and glucose metabolism in cell models, such as palmitic acid-induced HepG2 cells, investigate the effects of various compounds on intracellular lipid levels. nih.gov While this specific research focused on coniferaldehyde, the methodologies employed for assessing intracellular triglyceride and total cholesterol levels are relevant to studies that might use (Z)-9-Octadecene, 1,1-dimethoxy- as a lipid marker or to investigate its own metabolic effects. The regulation of lipid metabolism is a complex process involving multiple signaling pathways, and tools that allow for the precise tracking of lipid molecules are invaluable. nih.gov

The following table summarizes the findings of a study on the quantification of dimethyl acetals in lamb intramuscular fat using different derivatization methods.

Derivatization MethodProminent DMAs DetectedKey Finding
Acid-catalyzed methanolysis (HCl)16:0 and 18:0 DMA, minor monounsaturated and branched-chain DMAsYielded the highest amounts of DMAs. nih.gov
Base-catalyzed methanolysis (ISO standard)16:0 and 18:0 DMA, minor monounsaturated and branched-chain DMAsCan generate considerable quantities of DMAs, potentially interfering with FAME analysis. nih.gov

Development as a Research Standard or Tracer Compound

In analytical chemistry, particularly in the field of lipidomics, the use of internal standards is crucial for accurate quantification of analytes. An ideal internal standard should have similar chemical and physical properties to the analyte of interest but be distinguishable, typically by mass spectrometry.

(Z)-9-Octadecene, 1,1-dimethoxy- has the potential to be developed into a valuable research standard or tracer compound for several reasons. Its acetal group provides stability, and its long hydrocarbon chain mimics that of many endogenous lipids. For gas chromatography-mass spectrometry (GC-MS) analysis, which is a common technique for lipid profiling, a deuterated version of (Z)-9-Octadecene, 1,1-dimethoxy- could serve as an excellent internal standard. The use of isotopically labeled internal standards, such as deuterated compounds, is a well-established practice for correcting for variations in sample preparation and instrument response. nih.gov

The principles for developing a superior internal standard, as outlined in research on the analysis of other compounds, include ensuring that the isotopic label is in a stable position and that there is no isotopic contribution from the natural analyte to the mass-to-charge ratio of the internal standard. nih.gov For the quantification of plasmalogen-derived aldehydes, (Z)-9-Octadecene, 1,1-dimethoxy- itself can be used to create a calibration curve for quantifying the corresponding aldehydes in biological samples after conversion to their dimethyl acetal derivatives. The National Institute of Standards and Technology (NIST) provides mass spectrometry data for (Z)-9-Octadecene, 1,1-dimethoxy-, which is essential for its identification and use as a standard. nist.gov

The table below outlines the general requirements for a compound to be an effective internal standard in GC-MS analysis.

RequirementDescriptionRationale
Chemical SimilarityThe internal standard should behave similarly to the analyte during extraction, derivatization, and chromatography.Ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard.
Mass Spectrometric DistinguishabilityThe internal standard should have a different mass-to-charge ratio (m/z) from the analyte.Allows for separate detection and quantification of the analyte and the internal standard. nih.gov
StabilityThe internal standard should be stable under the analytical conditions.Prevents degradation of the standard, which would lead to inaccurate quantification.
PurityThe internal standard should be of high purity and free from the analyte of interest.Avoids interference and ensures accurate measurement of the standard's concentration.

Potential in Advanced Chemical Synthesis (e.g., fine chemicals, specialized polymers)

The chemical structure of (Z)-9-Octadecene, 1,1-dimethoxy- offers several avenues for its use in advanced chemical synthesis. The acetal group can serve as a protecting group for the aldehyde functionality, which can be deprotected under acidic conditions to yield the corresponding olealdehyde. This aldehyde can then be used in a variety of subsequent reactions to produce fine chemicals.

Furthermore, the double bond in the C18 chain provides a reactive site for various chemical transformations. For example, it can undergo oxidation, epoxidation, or metathesis reactions to create a range of valuable chemical intermediates. These intermediates can then be used in the synthesis of pharmaceuticals, fragrances, and other high-value products. ymerdigital.com

A particularly interesting area of potential application is in the synthesis of specialized polymers. The parent alkene, 1-octadecene (B91540), is known to undergo polymerization at high temperatures. nih.govresearchgate.net This suggests that (Z)-9-Octadecene, 1,1-dimethoxy-, with its similar long-chain unsaturated structure, could also be used as a monomer or co-monomer in polymerization reactions. The resulting polymers would have unique properties due to the presence of the dimethyl acetal group along the polymer backbone, which could be further modified to introduce other functionalities. Research into the polymerization of 1-octadecene has shown that it can be challenging to separate the resulting polymer from nanocrystal products when used as a solvent in their synthesis, highlighting its reactivity. nih.govresearchgate.net This reactivity could be harnessed for the intentional creation of novel polymer architectures.

The following table summarizes potential synthetic transformations of (Z)-9-Octadecene, 1,1-dimethoxy- and their applications.

TransformationReagents/ConditionsPotential ProductsApplications
Deprotection of AcetalAcidic conditionsOlealdehydeSynthesis of fine chemicals, fragrances
Epoxidation of Double BondPeroxy acids (e.g., m-CPBA)9,10-Epoxyoctadecane-1,1-dimethoxyIntermediates for resins, plasticizers
Oxidative Cleavage of Double BondOzonolysis or permanganate (B83412) oxidationAzelaic acid monomethyl ester, Nonanal (B32974)Precursors for polymers (e.g., nylon), fragrances
PolymerizationHigh temperature, catalystsPoly((Z)-9-octadecene, 1,1-dimethoxy-)Specialized polymers with modifiable side chains

Role in Biomass Conversion and Renewable Chemical Feedstocks

(Z)-9-Octadecene, 1,1-dimethoxy- is a derivative of oleic acid, which is one of the most abundant fatty acids in nature, found in various vegetable oils and animal fats. As such, it is intrinsically linked to the concept of biomass conversion and the use of renewable feedstocks in the chemical industry. The drive to replace petroleum-based raw materials with sustainable alternatives has spurred significant research into the chemical modification of biomass-derived molecules.

Oleic acid itself is a key platform chemical derived from biomass. Through various chemical transformations, it can be converted into a wide range of valuable products, including lubricants, surfactants, and polymer precursors. The conversion of oleic acid to olealdehyde, and subsequently to (Z)-9-Octadecene, 1,1-dimethoxy-, represents one of the many pathways to add value to this renewable feedstock. The resulting acetal has different physical and chemical properties compared to the original fatty acid, such as increased volatility and altered reactivity, which can be advantageous for certain applications.

The broader context of using renewable feedstocks involves developing efficient and environmentally friendly catalytic processes for their conversion. ymerdigital.com While specific research on the direct production of (Z)-9-Octadecene, 1,1-dimethoxy- from biomass on an industrial scale is not widely documented, the chemical principles for its synthesis from oleic acid are well-established. As the bio-based economy continues to grow, compounds like (Z)-9-Octadecene, 1,1-dimethoxy- are likely to play an increasingly important role as versatile, renewable chemical building blocks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.